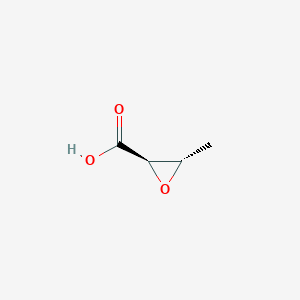![molecular formula C18H21NO4S B2661522 Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 503839-10-9](/img/structure/B2661522.png)
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as MDG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDG is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Aplicaciones Científicas De Investigación
Polymer Electrolytes and Materials Science
Guanidinium-Functionalized Polymer Electrolytes : A study by Kim et al. (2011) on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction, highlights a precise control method for cation functionality in polymer electrolytes, which can be applied to similar compounds for enhanced stability and performance in fuel cells and batteries Kim, Labouriau, Guiver, & Kim, 2011.
Anion Exchange Membranes : Shi et al. (2017) discussed the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, showing potential applications in electrolyte membranes for fuel cells. This research demonstrates how modifications at the molecular level can influence membrane swelling, conductivity, and stability Shi, Chen, Zhang, Weng, Chen, & An, 2017.
Medicinal Chemistry and Toxicology
Excitotoxic Neuronal Death Prevention : Lu and Mattson (2001) found that dimethyl sulfoxide, a solvent often used in biological studies, can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death. This research indicates potential applications in neuroprotection and the treatment of neurodegenerative diseases Lu & Mattson, 2001.
Environmental Science
Oxidative Desulfurization : Chica, Corma, and Domine (2006) investigated the oxidative desulfurization (ODS) of sulfur-containing compounds in diesel fuel, demonstrating the effectiveness of molecular sieves in removing sulfur to meet environmental standards. This study showcases the potential environmental applications of catalysis in reducing pollutants Chica, Corma, & Domine, 2006.
Biodegradation
Biotransformation of Sulfur Compounds : Kropp et al. (1996) explored the transformations of dimethylbenzothiophenes by Pseudomonas strains, shedding light on microbial pathways for the biodegradation of sulfur heterocycles in petroleum. This research is crucial for understanding environmental remediation processes Kropp, Saftić, Andersson, & Fedorak, 1996.
Propiedades
IUPAC Name |
methyl 2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-9-17(10-6-13)24(21,22)19(12-18(20)23-4)16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTYDPOAMHYMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)
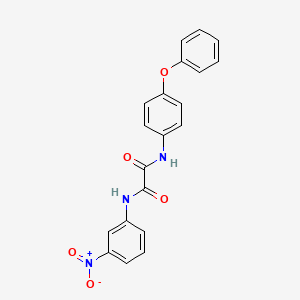
![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)
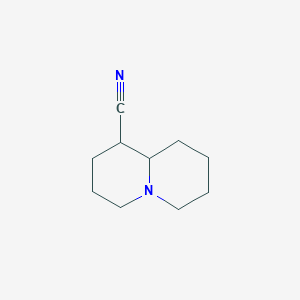
![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)
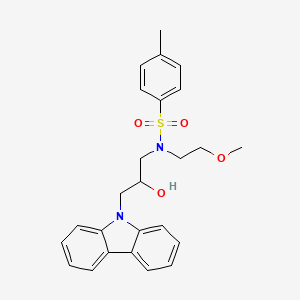
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2661448.png)


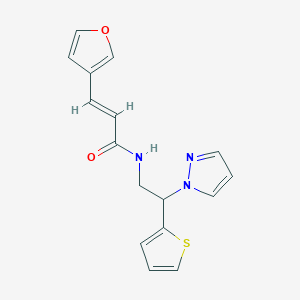
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
